Fmoc-2-aminobenzene-1,4-dicarboxylic acid

Catalog No.
S831392
CAS No.
1185298-22-9
M.F
C23H17NO6
M. Wt
403.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-2-aminobenzene-1,4-dicarboxylic acid

CAS Number

1185298-22-9

Product Name

Fmoc-2-aminobenzene-1,4-dicarboxylic acid

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)terephthalic acid

Molecular Formula

C23H17NO6

Molecular Weight

403.4 g/mol

InChI

InChI=1S/C23H17NO6/c25-21(26)13-9-10-18(22(27)28)20(11-13)24-23(29)30-12-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-11,19H,12H2,(H,24,29)(H,25,26)(H,27,28)

InChI Key

XCXYWQCQTBCRHC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C=CC(=C4)C(=O)O)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C=CC(=C4)C(=O)O)C(=O)O

Fmoc-2-aminobenzene-1,4-dicarboxylic acid is a chemical compound characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to a 2-amino-1,4-benzenedicarboxylic acid structure. Its molecular formula is C23H17NO6C_{23}H_{17}NO_{6} and it has a molecular weight of approximately 403.38 g/mol . The Fmoc group serves as a protective moiety for the amino group during peptide synthesis, allowing for selective reactions without interference from the amino functionality.

As with most chemicals, it's important to handle Fmoc-ADA with care. Specific hazard information might not be publicly available, but similar chemicals suggest potential concerns like:

  • Dust or vapor irritation [, ]
  • Skin or eye irritation [, ]

Peptide Synthesis

Fmoc-2-aminobenzene-1,4-dicarboxylic acid serves as a valuable building block in solid-phase peptide synthesis (SPPS) []. SPPS is a technique for creating peptides (chains of amino acids) by sequentially adding amino acid units one by one onto a solid support. Fmoc-2-aminobenzene-1,4-dicarboxylic acid incorporates a 2-aminobenzene-1,4-dicarboxylic acid (more commonly known as 2-aminoterephthalic acid) moiety, which offers unique functionalities for peptide design.

The Fmoc (Fluorenylmethoxycarbonyl) group attached to the molecule acts as a protecting group for the amine functionality during peptide chain assembly. This protecting group ensures selective attachment of the subsequent amino acid to the desired position on the growing peptide chain []. Once the peptide synthesis is complete, the Fmoc group can be selectively cleaved under mild acidic conditions, revealing the free amine group essential for further reactions or peptide folding.

Protein Engineering

Fmoc-2-aminobenzene-1,4-dicarboxylic acid can be a useful tool for protein engineering, a field focused on modifying protein structures and functions. The presence of the 2-aminoterephthalic acid moiety in the molecule allows for the introduction of carboxylic acid groups at specific locations within a protein sequence. These carboxylic acid groups can serve various purposes in protein engineering, such as:

  • Introducing new functionalities: Carboxylic acid groups can be used to attach additional molecules like probes, drugs, or imaging agents to the protein, enabling researchers to study protein interactions or develop targeted therapies [].
  • Modulating protein interactions: The charged nature of carboxylic acid groups can influence protein-protein or protein-ligand interactions, allowing researchers to engineer proteins with altered binding properties [].
  • Improving protein stability: Strategic placement of carboxylic acid groups can influence protein folding and stability, potentially leading to the development of more robust proteins for therapeutic or industrial applications [].
, primarily involving peptide bond formation. One notable reaction is the coupling of Fmoc-2-aminobenzene-1,4-dicarboxylic acid with other amino acids to form peptides. This process typically employs coupling reagents such as HATU (1-Hydroxy-7-azabenzotriazole) or DIC (Dicyclohexylcarbodiimide) to facilitate the formation of amide bonds .

While specific biological activities of Fmoc-2-aminobenzene-1,4-dicarboxylic acid are not extensively documented, its derivatives and structural analogs have been studied for their potential roles in drug development and as building blocks for bioactive compounds. The presence of the amino group suggests potential interactions with biological targets, although detailed studies are required to elucidate specific activities.

The synthesis of Fmoc-2-aminobenzene-1,4-dicarboxylic acid can be achieved through several methods:

  • Direct Protection: Starting from 2-amino-1,4-benzenedicarboxylic acid, the amino group can be protected using Fmoc chloride in a suitable solvent such as dimethylformamide (DMF) under basic conditions.
  • Coupling Reactions: It can also be synthesized via coupling reactions where the Fmoc group is introduced during peptide synthesis processes, leveraging existing amino functionalities in other compounds .

Fmoc-2-aminobenzene-1,4-dicarboxylic acid finds applications primarily in:

  • Peptide Synthesis: It is widely used as a building block in solid-phase peptide synthesis due to its protective group that allows for multiple coupling steps without premature deprotection.
  • Metal-Organic Frameworks: This compound serves as a linker in the construction of metal-organic frameworks (MOFs), which are utilized in gas storage, separation, and catalysis due to their porous nature .

Interaction studies involving Fmoc-2-aminobenzene-1,4-dicarboxylic acid typically focus on its role in peptide synthesis and its interactions within MOF structures. These studies often explore how the functional groups influence binding affinities and stability within various chemical environments. For example, research has shown that the amino group can affect coordination modes in metal complexes formed with this compound .

Several compounds share structural similarities with Fmoc-2-aminobenzene-1,4-dicarboxylic acid. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
2-Aminobenzoic AcidContains an amino group and carboxylic acidLacks the Fmoc protective group
4-Aminobenzoic AcidSimilar amino and carboxylic functionalitiesDifferent position of amino group
3-Aminobenzoic AcidContains an amino group with carboxyl groupsDifferent position affects reactivity
2-Amino-1,3-benzenedicarboxylic AcidContains two carboxyl groupsDifferent arrangement of functional groups

Fmoc-2-aminobenzene-1,4-dicarboxylic acid stands out due to its specific arrangement of functional groups and the presence of the Fmoc protecting group, which enhances its utility in peptide synthesis compared to other similar compounds.

XLogP3

4.2

Dates

Modify: 2023-08-16

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